molecular formula C₁₉H₂₇N₃O₅S₂ B1145119 N-Desmethylsulfonyl-N'-methylsulfonyl Dofetilide CAS No. 937194-99-5

N-Desmethylsulfonyl-N'-methylsulfonyl Dofetilide

Cat. No. B1145119
CAS RN: 937194-99-5
M. Wt: 441.56
InChI Key:
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Description

N’-Desmethylsulfonyl-N-methylsulfonyl Dofetilide is a chemical compound with the molecular formula C19H27N3O5S2 . It has a molecular weight of 441.6 g/mol . The IUPAC name for this compound is N - [4- [2- [2- (4-aminophenyl)ethyl-methylamino]ethoxy]phenyl]- N -methylsulfonylmethanesulfonamide .


Molecular Structure Analysis

The molecular structure of N’-Desmethylsulfonyl-N-methylsulfonyl Dofetilide consists of 19 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms . The InChI string representation of the molecule is InChI=1S/C19H27N3O5S2/c1-21(13-12-16-4-6-17(20)7-5-16)14-15-27-19-10-8-18(9-11-19)22(28(2,23)24)29(3,25)26/h4-11H,12-15,20H2,1-3H3 .


Physical And Chemical Properties Analysis

N’-Desmethylsulfonyl-N-methylsulfonyl Dofetilide has a molecular weight of 441.6 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . The compound has one hydrogen bond donor count and eight hydrogen bond acceptor counts . It has a rotatable bond count of 10 . The exact mass and monoisotopic mass of the compound are 441.13921332 g/mol . The topological polar surface area is 127 Ų . The compound has a heavy atom count of 29 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of N-Desmethylsulfonyl-N'-methylsulfonyl Dofetilide involves the conversion of Dofetilide to its sulfonyl chloride derivative followed by reaction with methylamine and subsequent reduction of the resulting imine intermediate.", "Starting Materials": [ "Dofetilide", "Sulfonyl chloride", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol" ], "Reaction": [ "Dofetilide is reacted with sulfonyl chloride in the presence of a base to form N-sulfonyl Dofetilide.", "The resulting N-sulfonyl Dofetilide is then reacted with excess methylamine to form an imine intermediate.", "The imine intermediate is then reduced using sodium borohydride in the presence of hydrochloric acid to form N-Desmethylsulfonyl-N'-methylsulfonyl Dofetilide.", "The product is then purified using acid-base extraction with hydrochloric acid and sodium hydroxide followed by extraction with ethyl acetate and recrystallization from methanol." ] }

CAS RN

937194-99-5

Molecular Formula

C₁₉H₂₇N₃O₅S₂

Molecular Weight

441.56

synonyms

N-[4-[2-[[2-(4-Aminophenoxy)ethyl]methylamino]ethyl]phenyl]-N-(methylsulfonyl)-methanesulfonamide; 

Origin of Product

United States

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